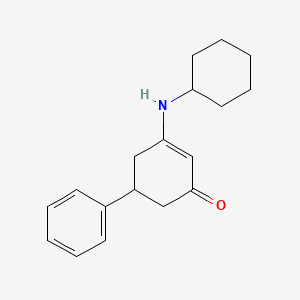
3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one, also known as CX717, is a novel drug compound that has been extensively studied for its potential cognitive enhancing effects. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain. CX717 has been shown to improve memory, attention, and learning in animal models and humans.
Wirkmechanismus
The mechanism of action of 3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one involves the positive modulation of AMPA receptors in the brain. AMPA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. By enhancing the activity of AMPA receptors, this compound increases synaptic plasticity and improves cognitive function.
Biochemical and Physiological Effects
This compound has been shown to increase the release of several neurotransmitters, including glutamate, acetylcholine, and dopamine, which are involved in cognitive function. This compound also increases blood flow and glucose metabolism in the brain, suggesting that it enhances neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one is that it has been extensively studied for its cognitive enhancing effects in animal models and humans, making it a well-established tool for cognitive neuroscience research. However, one limitation of this compound is that it can have off-target effects on other ionotropic glutamate receptors, such as kainate receptors, which may complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one. One direction is to investigate the long-term effects of this compound on cognitive function and brain health. Another direction is to explore the potential therapeutic applications of this compound for cognitive impairments, such as Alzheimer's disease and traumatic brain injury. Additionally, further research is needed to better understand the molecular mechanisms underlying the cognitive enhancing effects of this compound and to develop more selective and potent ampakine compounds.
Synthesemethoden
The synthesis of 3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one involves several steps, including the reaction of cyclohexanone with phenylacetonitrile to form 3-phenylcyclohexanone, which is then reacted with cyclohexylamine to form the final product. The yield of this compound is typically around 50%, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one has been extensively studied for its potential cognitive enhancing effects in animal models and humans. In animal studies, this compound has been shown to improve memory, attention, and learning in a variety of tasks, including the Morris water maze and radial arm maze. In human studies, this compound has been shown to improve working memory, attention, and executive function in healthy volunteers and individuals with cognitive impairments, such as schizophrenia and ADHD.
Eigenschaften
IUPAC Name |
3-(cyclohexylamino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c20-18-12-15(14-7-3-1-4-8-14)11-17(13-18)19-16-9-5-2-6-10-16/h1,3-4,7-8,13,15-16,19H,2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESAURMHFWYJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=O)CC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5235009.png)
![3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235023.png)
![2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5235026.png)
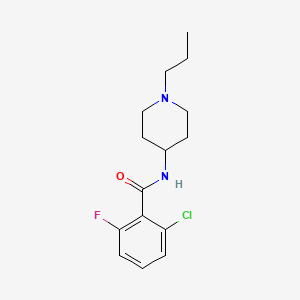
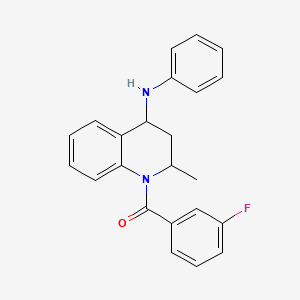
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5235038.png)
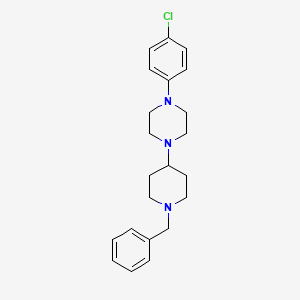
![3-chloro-N-cyclohexyl-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5235051.png)
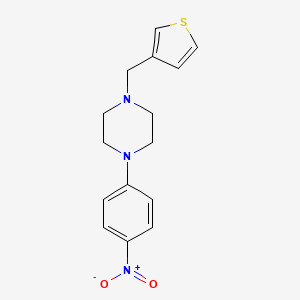
![3-[(4-tert-butylbenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5235066.png)
![N-[5-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5235075.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2,6-diethylphenyl)acetamide](/img/structure/B5235083.png)
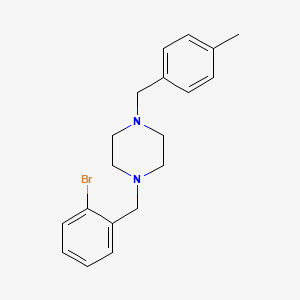
![3-chloro-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235100.png)